molecular formula C11H15NO B092691 Metamfepramone CAS No. 15351-09-4

Metamfepramone

Cat. No.: B092691
CAS No.: 15351-09-4
M. Wt: 177.24 g/mol
InChI Key: KBHMHROOFHVLBA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Metamfepramone, also known as dimethylcathinone, dimethylpropion, and dimepropion , is a stimulant drug of the phenethylamine and cathinone chemical classes . It primarily targets the brain and triggers a cascading release of norepinephrine, dopamine, and serotonin . These neurotransmitters play crucial roles in mood regulation, alertness, and the body’s reward system.

Mode of Action

This compound interacts with its targets by entering the brain and inducing the release of norepinephrine, dopamine, and serotonin . To a lesser extent, it acts as a dopaminergic and adrenergic reuptake inhibitor and in high concentrations as a monoamine oxidase inhibitor (MAOI) . This interaction results in changes such as increased alertness, energy, and enhanced self-esteem.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in neurotransmitter release and reuptake. By inhibiting the reuptake of dopamine and adrenergic neurotransmitters, it increases their availability in the synaptic cleft, enhancing neurotransmission . The downstream effects of this include increased alertness, energy, and mood elevation.

Pharmacokinetics

It is known that this compound is metabolized to produce n-methylpseudoephedrine and methcathinone . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels in the brain. By increasing the availability of norepinephrine, dopamine, and serotonin, this compound can induce effects such as euphoria, increased alertness and energy, and enhanced self-esteem .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of drugs, including this compound . Factors such as diet, exposure to other drugs or chemicals, and individual genetic makeup can impact how this compound is metabolized and how effectively it works . For instance, certain foods or drugs might induce or inhibit the enzymes involved in metabolizing this compound, thereby affecting its efficacy and potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Metamfepramone can be synthesized through the reaction of propiophenone with dimethylamine in the presence of a reducing agent . The reaction typically involves the following steps:

    Formation of the intermediate: Propiophenone is reacted with dimethylamine to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent such as lithium aluminum hydride or sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Metamfepramone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.

Major Products:

Comparison with Similar Compounds

Metamfepramone is structurally similar to other cathinones and phenethylamines. Some similar compounds include:

Uniqueness: this compound is unique in its balance of stimulant effects and lower potency compared to methcathinone, making it roughly equipotent to cathinone itself . This balance makes it a compound of interest for research and potential therapeutic applications.

Properties

IUPAC Name

2-(dimethylamino)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHMHROOFHVLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057650
Record name Metamfepramone
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15351-09-4
Record name Metamfepramone
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Record name Metamfepramone [INN:BAN:DCF]
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Record name Metamfepramone
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Synthesis routes and methods I

Procedure details

N-Methylephedrine (500 mg, 2.79 mmol) was added to a solution of o-iodobenzoic acid I (7.8 g; 27.9 mmol) in DMSO (55 ml). After 48 hours the solution was diluted with NaHCO3 (2.5%, 30 ml) and extracted with ethyl acetate (3×10 ml). The combined organic layers were washed with water (2×5 ml), dried over sodium sulfate and evaporated to dryness under vacuum. The residue was purified by distillation to give 460 mg (92%) of 2-dimethylamino-1-phenyl-propan-1-one (boiling at 113°-117° C./12 mm).
Name
N-Methylephedrine
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-Methylephedrine (200 mg; 1.12 mmol) was added to a solution of o-iodoxybenzoic acid I (1.56 g, 5.59 mmol) and trifluoroacetic acid (0.13 ml) in DMSO (12 ml). After 8 hours the solution was diluted with NaHCO3 (2.5%, 30 ml) and extracted with ethyl acetate (3×10 ml). The combined organic layers were washed with water (2×5 ml), dried over sodium sulfate and evaporated to dryness under vacuum to give 180 mg (90%) of 2-dimethylamino-1-phenyl-propan-1-one identical to the sample obtained in Example 31.
Name
N-Methylephedrine
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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